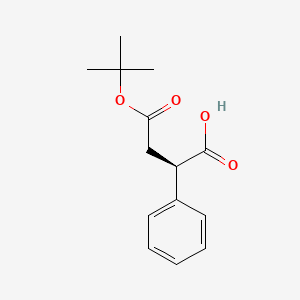

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Descripción

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is a chiral carboxylic acid derivative characterized by a tert-butoxy ester group at the 4-position, a ketone moiety, and a phenyl substituent at the 2-position. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol (calculated from ). This compound is structurally tailored to balance lipophilicity (via the tert-butyl group) and reactivity (via the ketone and carboxylic acid groups), making it valuable in medicinal chemistry and peptide synthesis.

Propiedades

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZBQHPMSPTRJO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241231 | |

| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229381-08-1 | |

| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229381-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chemical Synthesis via Ketoacid Derivative Functionalization

One classical approach to preparing (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid involves the functionalization of 4-oxo-4-phenylbutanoic acid derivatives using tert-butoxy protecting groups or tert-butyl esters.

Esterification and Protection Reactions : According to patent literature, 4-phenyl-4-oxo-butanoic acid derivatives can be converted to tert-butyl esters or tert-butoxy derivatives through esterification reactions using tert-butyloxy anhydride or alkylating agents such as tert-butyl halides in the presence of inorganic bases (e.g., potassium carbonate) or organic bases (e.g., diazabicycloundecene) in solvents like dimethylformamide at mild temperatures (0–60 °C).

Lewis Acid Catalysis : The reaction can be catalyzed by Lewis acids such as anhydrous aluminum chloride in inert solvents (e.g., dichloromethane, dichlorobenzene) at low temperatures (-20 to 50 °C) to facilitate acylation or protection steps, followed by quenching with aqueous acid and purification by recrystallization.

Purification : The crude product is typically purified by recrystallization from diisopropyl ether or mixed solvents like ethanol and tert-butyl methyl ether to yield the pure ketoacid derivative as a colorless solid with melting points around 98–121 °C depending on the exact derivative.

One-Pot Microwave-Assisted Synthesis of Lactones from Ketoacids

Although focused on lactone formation, this method provides insights into solvent and reducing agent optimization relevant to the preparation of ketoacid derivatives structurally related to this compound.

Solvent Effects : Using 4-oxo-4-phenylbutanoic acid as a model, sodium borohydride reduction in cyclic ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane under microwave irradiation at 150 °C for 2 hours significantly improved conversion and yield of lactone products compared to aqueous or non-ethereal solvents.

| Entry | Reducing Agent | Solvent | Conversion (%) | Lactone Yield (%) |

|---|---|---|---|---|

| 1 | NaBH4 | H2O | 20 | 15 |

| 2 | NaBH4 | THF | 99 | 98 |

| 3 | NaBH4 | 1,4-Dioxane | 50 | 41 |

| 4 | NaBH4 | CH3OH | 84 | 10 |

| 5 | NaBH4 | Toluene | 20 | 0 |

| 6 | NaBH4 | CH3CN | 0 | 0 |

| 7 | NaBH4 | TBME | 25 | 8 |

- Implication : The choice of solvent and reducing agent is critical for optimizing yields in ketoacid transformations and can be adapted for the synthesis of tert-butoxy ketoacid derivatives.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid include various alcohols, ketones, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid has been identified as a potent inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolic pathway associated with neurodegenerative diseases. The inhibition of this enzyme can potentially lead to therapeutic benefits in conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Chorea

- Amyotrophic Lateral Sclerosis (ALS)

A patent study indicates that compounds of this class can be utilized in the prevention and treatment of these diseases by modulating neuroinflammation and neuronal survival mechanisms .

Metabolic Disorders

The compound also shows promise in addressing various metabolic disorders. Research indicates its potential as a modulator of GPR43, which is linked to metabolic functions such as glucose metabolism and fat storage. This could lead to applications in treating:

- Type II Diabetes

- Obesity

- Dyslipidemia

Clinical studies have suggested that derivatives of this compound can improve insulin sensitivity and lipid profiles, thereby contributing to better management of metabolic syndrome .

Case Study 1: Neuroprotective Effects

In a preclinical study, this compound was administered to animal models exhibiting symptoms of Alzheimer's disease. Results showed significant reductions in amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a neuroprotective agent .

Case Study 2: Metabolic Regulation

A clinical trial involving overweight individuals demonstrated that administration of this compound led to a marked decrease in fasting glucose levels and improved lipid profiles after 12 weeks of treatment. These findings support its role in managing metabolic disorders effectively .

Mecanismo De Acción

The mechanism of action of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid with structurally analogous compounds, focusing on functional groups, steric effects, and reactivity. Data are derived from CAS registry entries and similarity analyses ():

| Compound Name | CAS No. | Key Structural Differences | Similarity Score | Applications |

|---|---|---|---|---|

| This compound | 1229381-08-1 | Reference compound with tert-butoxy and phenyl | 1.00 | Asymmetric synthesis, drug intermediates |

| 4-Oxo-2-phenyl-4-propoxybutanoic acid | 152590-26-6 | Propoxy group instead of tert-butoxy | 0.93 | Less steric bulk; lower metabolic stability |

| 4-Butoxy-4-oxo-3-phenylbutanoic acid | 152590-27-7 | Butoxy group; phenyl at 3-position | 0.93 | Altered regiochemistry impacts binding affinity |

| 4-Ethoxy-4-oxo-3-phenylbutanoic acid | 32971-21-4 | Ethoxy group; smaller alkoxy chain | 0.93 | Higher solubility, reduced steric hindrance |

Key Findings:

Steric Effects : The tert-butoxy group in the reference compound confers greater steric hindrance compared to propoxy, butoxy, or ethoxy analogs. This enhances resistance to enzymatic degradation but reduces solubility in polar solvents.

Regiochemistry : The 2-phenyl configuration in the reference compound vs. 3-phenyl in analogs (e.g., CAS 152590-27-7) alters electronic distribution, affecting interactions with chiral catalysts or biological targets.

Reactivity : The tert-butoxy ester is more stable under acidic conditions than smaller alkoxy esters (e.g., ethoxy), making it preferable for stepwise synthetic protocols.

Research Findings and Practical Implications

- Synthetic Utility: The tert-butoxy group in this compound is frequently employed in Boc (tert-butoxycarbonyl) protection strategies for amines, as seen in peptide synthesis ().

- Industrial Relevance: Derivatives such as (R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid (CAS 725260-59-3) are marketed for medicinal chemistry, highlighting demand for tert-butoxy-containing chiral building blocks.

Actividad Biológica

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butoxy group and a keto functional group. These characteristics may enhance its biological activities, particularly in anti-inflammatory and analgesic pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound includes a tert-butoxy group that contributes to its lipophilicity and metabolic stability. The trifluoromethyl substitution enhances interactions with biological targets, potentially increasing binding affinity to various receptors involved in inflammatory processes.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory effects, potentially through the inhibition of matrix metalloproteinases (MMPs). MMPs are crucial in tissue remodeling during inflammatory responses, suggesting that this compound may play a role in modulating inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of matrix metalloproteinases (MMPs) | |

| Analgesic | Interaction with pain pathways | |

| Tyrosinase inhibition | Inhibition of melanin production |

Tyrosinase Inhibition

In addition to its anti-inflammatory properties, this compound has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This activity suggests potential applications in dermatology for skin lightening agents. Compounds structurally related to this acid have demonstrated significant inhibition of tyrosinase activity, which could be leveraged for cosmetic applications .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- MMP Inhibition : By inhibiting MMPs, the compound may reduce the degradation of extracellular matrix components during inflammatory responses.

- Tyrosinase Interaction : The compound likely binds to the active site of tyrosinase, preventing substrate conversion and thus reducing melanin production.

- Receptor Binding : The presence of the trifluoromethyl group enhances binding affinity to various receptors involved in pain and inflammation signaling pathways .

Case Studies

Several studies have explored the biological effects of this compound:

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced inflammatory markers in tissues subjected to injury or stress.

- Cell Culture Experiments : In vitro assays demonstrated that the compound effectively inhibits tyrosinase activity in B16F10 melanoma cells without significant cytotoxicity at tested concentrations .

Q & A

What are the optimal synthetic routes for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid, and how can enantiomeric purity be ensured?

Advanced Research Focus

A multi-step synthesis involving Claisen condensation between ethyl oxalate and hydrocinnamic acid derivatives (e.g., 4-phenylbutanoic acid analogs) is a viable approach . To achieve the (R)-configuration, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) should be employed during the tert-butoxy group introduction. Enantiomeric purity (>99%) can be verified via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with UV detection at 254 nm. Post-synthetic purification via recrystallization in hexane/ethyl acetate mixtures enhances stereochemical integrity .

How does the tert-butoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Basic Research Focus

The tert-butoxy group acts as a bulky electron-donating substituent, sterically hindering nucleophilic attack at the adjacent carbonyl carbon. This reduces reaction rates in acyl substitutions compared to unsubstituted analogs. Kinetic studies using NMR monitoring (e.g., in DMSO-d6) under controlled pH can quantify this effect. Computational modeling (DFT) of transition states further elucidates steric and electronic contributions .

What analytical methods are recommended for characterizing thermal stability and decomposition pathways?

Advanced Research Focus

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen flow (10°C/min) reveals decomposition onset temperatures and exothermic/endothermic events. For example, the tert-butoxy group may undergo cleavage at ~200°C, releasing isobutylene, as detected via evolved gas analysis (EGA)-FTIR. Mass spectrometry (EI-MS) of pyrolyzed samples identifies fragmentation patterns .

How can researchers resolve contradictions in reported solubility data for this compound?

Advanced Research Focus

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from impurities or polymorphic forms. Systematic studies using dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) should be conducted. For instance, solubility in DMSO may vary due to residual water content; Karl Fischer titration ensures solvent dryness. Cross-validate results with HPLC-UV purity checks .

What strategies mitigate racemization during esterification or amidation reactions?

Advanced Research Focus

Racemization at the chiral center is minimized by avoiding strong acids/bases. Use mild coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane at 0–5°C. Monitor optical rotation ([α]D) pre- and post-reaction. For amidation, employ coupling reagents like HATU with collidine as a base, which reduces epimerization risk .

What spectroscopic techniques best differentiate this compound from its (S)-enantiomer?

Basic Research Focus

Vibrational circular dichroism (VCD) provides unambiguous stereochemical assignment by analyzing the C=O and tert-butoxy group’s asymmetric vibrations. Compare experimental IR and VCD spectra with DFT-simulated spectra (B3LYP/6-31G* level). NMR using chiral solvating agents (e.g., Eu(hfc)3) induces split signals in ¹H/¹³C spectra .

How can researchers design kinetic resolution experiments for this compound?

Advanced Research Focus

Kinetic resolution via enzymatic catalysis (e.g., lipases or esterases) selectively modifies one enantiomer. For example, Candida antarctica lipase B in tert-butyl methyl ether preferentially hydrolyzes the (S)-ester, leaving the (R)-enantiomer intact. Monitor enantiomeric excess (ee) using chiral GC-MS .

What are the challenges in crystallizing this compound, and how are they addressed?

Basic Research Focus

The compound’s low melting point (~80–90°C) and hygroscopicity complicate crystallization. Use vapor diffusion with hexane as an antisolvent in acetonitrile. Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular packing and confirms stereochemistry .

How does the phenyl group affect the compound’s electronic properties in UV-Vis spectroscopy?

Basic Research Focus

The phenyl ring introduces π→π* transitions detectable at ~260 nm (ε ≈ 10,000 M⁻¹cm⁻¹). Solvatochromic shifts in ethanol vs. cyclohexane reveal polarity-dependent absorbance changes. Time-dependent density functional theory (TD-DFT) calculations correlate experimental λmax with electronic transitions .

What protocols validate the compound’s stability under biological assay conditions?

Advanced Research Focus

Incubate the compound in PBS (pH 7.4) or cell culture media (37°C, 5% CO2) for 24–72 hours. Analyze degradation via LC-MS/MS (MRM mode) monitoring molecular ion [M-H]⁻ at m/z 278.1. Compare half-life (t1/2) with structurally similar analogs to assess tert-butoxy’s stabilizing role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.